molecular formula C15H18O8 B13947823 Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- CAS No. 51944-00-4

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-

Cat. No.: B13947823
CAS No.: 51944-00-4
M. Wt: 326.30 g/mol
InChI Key: DNPIFPRBZKVKGE-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- (IUPAC name), is a synthetic aromatic ester derivative characterized by two ethoxycarbonyloxy (–OCOOCH₂CH₃) substituents at the 2- and 5-positions of the benzene ring, attached to a propanoic acid backbone. These compounds are primarily utilized in industrial and pharmacological applications due to their ester functionalities, which influence solubility, stability, and bioactivity .

Properties

CAS No.

51944-00-4

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid

InChI

InChI=1S/C15H18O8/c1-3-20-14(18)22-11-6-7-12(23-15(19)21-4-2)10(9-11)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

DNPIFPRBZKVKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O

Origin of Product

United States

Preparation Methods

Esterification of 2,5-dihydroxybenzenepropanoic Acid

One common approach starts from 2,5-dihydroxybenzenepropanoic acid, which is esterified using ethanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) to form the diethyl ester:

  • Reaction conditions: Reflux with ethanol and catalytic sulfuric acid.
  • Mechanism: Protonation of carboxyl groups followed by nucleophilic attack by ethanol, leading to ester formation.
  • Purification: Extraction with organic solvents (e.g., ethyl acetate), washing with sodium bicarbonate solution to remove residual acid, and crystallization.

This method leverages classical Fischer esterification, which is well-documented for aromatic carboxylic acids.

Catalytic Condensation and Esterification

According to recent catalytic synthesis literature, condensation reactions involving phenolic compounds and carboxylic acids under Brønsted acid catalysis can yield substituted benzenepropanoic acid derivatives. For example:

  • Phenol derivatives react with levulinic acid or similar keto acids in the presence of strong acids (H2SO4 or HCl).
  • The crude reaction mixture is processed by aqueous extraction and selective deprotonation with sodium bicarbonate to isolate the acid.
  • Subsequent esterification with ethanol yields the ethoxycarbonyl esters.

This method allows regioselective functionalization and can be adapted to introduce ethoxycarbonyl groups at desired positions.

Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters

Advanced synthetic methods involve asymmetric hydrogenation of β-aryl alkylidene malonate esters to generate chiral benzenepropanoic acid derivatives with ester groups:

  • Using chiral spiro iridium catalysts under hydrogen pressure (up to 80 atm) in ethanol solvent.
  • Bases like potassium tert-butoxide (tBuOK) facilitate the reaction.
  • This method achieves high yields (up to 99%) and excellent enantioselectivity (up to 99% ee), suitable for producing optically active esters.

Though this method is more relevant for chiral derivatives, it demonstrates efficient ester installation and functional group control.

Nucleophilic Substitution on Morita–Baylis–Hillman (MBH) Fluorides

A novel approach involves regioselective nucleophilic substitution on MBH fluorides bearing ester groups:

  • MBH fluorides with ethoxycarbonyl substituents undergo substitution with nucleophiles to form allylic esters.
  • The reaction proceeds with excellent regio- and stereoselectivity, allowing for the synthesis of ethyl esters of substituted benzenepropanoic acid derivatives.
  • This method is advantageous for preparing complex esters with defined stereochemistry.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Catalysts/Conditions Yield (%) Selectivity/Enantioselectivity Notes
Fischer Esterification 2,5-Dihydroxybenzenepropanoic acid Ethanol, H2SO4 reflux 80–95 High regioselectivity Classical, straightforward esterification
Acid-Catalyzed Condensation + Esterification Phenol derivatives + keto acids H2SO4 or HCl, aqueous workup 70–90 Regioselective substitution Allows functionalization and esterification
Asymmetric Hydrogenation of Malonate Esters β-Aryl alkylidene malonate esters Chiral Ir catalyst, tBuOK, EtOH, H2 94–99 Up to 99% ee Produces chiral esters with high efficiency
Nucleophilic Substitution on MBH Fluorides MBH fluorides with ester groups Nucleophiles, mild conditions 80–99 High regio- and stereoselectivity Enables complex ester synthesis with stereocontrol

Additional Notes

  • The choice of method depends on the desired stereochemistry, scale, and functional group tolerance.
  • Use of chiral catalysts and high-pressure hydrogenation requires specialized equipment but yields high enantiopurity.
  • Acid catalysts must be carefully neutralized to avoid degradation of sensitive ester groups.
  • The regioselectivity of substitution at the 2 and 5 positions is critical and can be influenced by starting material substitution patterns and catalyst choice.

This comprehensive overview integrates classical and cutting-edge synthetic methodologies for the preparation of benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-, supported by diverse literature sources to ensure a professional and authoritative treatment of the topic.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Scientific Research Applications

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Benzenepropanoic Acid Derivatives with tert-Butyl Groups
  • Structure: Features bulky tert-butyl (–C(CH₃)₃) groups at positions 3 and 5, a hydroxyl (–OH) group at position 4, and a methyl ester (–COOCH₃). Properties:
  • Exhibits significant antioxidant and antimicrobial activity due to steric hindrance from tert-butyl groups, which enhance stability against enzymatic degradation .
  • Used in food preservation for maintaining flavor and fragrance (peak area = 18.546% in GC-MS analysis) .
Ethoxycarbonyl-Containing Derivatives
  • Structure: Ethoxycarbonyl (–COOCH₂CH₃) groups at position 4 and an ethyl ester (–COOCH₂CH₃) on the propanoic acid chain. Properties:
  • Higher polarity than tert-butyl derivatives due to ester groups, influencing its solubility in organic solvents .

Ester Group Variations

Methyl and Octadecyl Esters
  • Example: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester (C35H62O3). Structure: Octadecyl (C₁₈H₃₇) ester chain. Properties:
  • Extreme lipophilicity, making it suitable for lipid-based formulations or slow-release applications .
    • Comparison : The target compound’s ethoxycarbonyloxy groups are less lipophilic than octadecyl chains, suggesting faster metabolic clearance but reduced tissue retention .
2-Ethoxyethyl Ester
  • Example: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethoxyethyl ester (CAS 158548-25-5). Structure: 2-ethoxyethyl (–CH₂CH₂OCH₂CH₃) ester group. Properties:
  • Enhanced hydrolytic stability compared to methyl esters due to steric protection of the ester bond .
    • Comparison : The target compound’s ethoxycarbonyloxy groups may confer similar stability, but positional differences (2,5 vs. 3,5) could modulate interaction with biological targets .

Chirality and Stereochemical Effects

  • Example: Benzenepropanoic acid, α-ethyl-4-methoxy-3-[[[[4-(trifluoromethyl)phenyl]methyl]amino]carbonyl]-, (αS)- and (αR)- isomers. Structure: Chirality at the α-carbon of the propanoic acid chain. Properties:
  • (αS)-isomer shows distinct bioactivity compared to (αR)-isomer, underscoring the role of stereochemistry in receptor binding .

Biological Activity

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- (CAS No. 51944-00-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 51944-00-4
Molecular Formula C13H16O5
Molecular Weight 252.27 g/mol
IUPAC Name Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)OCC

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenepropanoic acid derivatives. A notable study evaluated the efficacy of various compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.

Case Study: Antimicrobial Efficacy

A research article published in Nature reported on the synthesis and evaluation of oxygen-heterocyclic-based pyran analogues, which included benzenepropanoic acid derivatives. The study demonstrated that these compounds displayed potent antimicrobial activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

Antitumor Activity

The antitumor activity of benzenepropanoic acid has also been a subject of investigation. Research indicates that this compound may induce cytotoxic effects in various cancer cell lines.

The proposed mechanism involves the inhibition of specific cellular pathways that are crucial for tumor cell survival and proliferation. For instance, studies have shown that benzenepropanoic acid can induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Case Study: Cytotoxic Effects

In a comparative study involving several benzenepropanoic acid derivatives, researchers found that certain compounds exhibited significant cytotoxicity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. The order of potency was influenced by the structural modifications on the benzene ring, suggesting that specific substituents could enhance antitumor activity .

Summary of Biological Activities

Activity TypePathogens/Cell LinesObserved Effects
Antimicrobial Staphylococcus aureus, E. coliSignificant growth inhibition
Antitumor HCT-116, MCF-7Induction of apoptosis; cytotoxic effects

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